
Tetraethylene glycol
Overview
Description
Tetraethylene glycol (TTEG, HO(C₂H₄O)₄H) is a member of the ethylene glycol oligomer family, characterized by two terminal hydroxyl groups and three ether linkages. It is a colorless, odorless, hygroscopic liquid with high water solubility, a boiling point of 314–330°C (dependent on purity), and a molecular weight of 194.23 g/mol . Its low volatility and compatibility with organic solvents make it suitable for applications in pharmaceuticals, polymer synthesis, and catalysis .
Preparation Methods
Tetraethylene glycol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylene glycol or its oligomers in the presence of acidic or basic catalysts . Another method is the Williamson synthesis, where a monoalkyl polyalkylene glycol is treated with a base or an alkali metal to form an alkoxide ion, which is then reacted with an alkyl halide . Industrial production often involves the use of polyperfluorosulfonic acid resin catalysts to produce glycol ethers .
Chemical Reactions Analysis
Esterification and Ether Cleavage Reactions
TEG reacts with carboxylic acids and oxoacids to form esters, releasing water. This reaction is typical of alcohols and highlights TEG’s nucleophilic hydroxyl groups . For example:
The ether linkages in TEG remain relatively inert under mild conditions but can cleave under strong acidic or basic environments, forming smaller glycols or aldehydes .
Key Data:
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Esterification | Carboxylic acids, heat | Esters + HO | |
Ether cleavage | Strong acids/bases | Shorter glycols |
Oxidation Reactions
TEG undergoes oxidation in alkaline media, as demonstrated in studies using ditelluratoargentate(III) (DTA). The reaction follows pseudo-first-order kinetics with respect to DTA and fractional-order dependence on TEG .
Mechanism:
-
Step 1: Formation of a TEG-DTA complex.
-
Step 2: Two-electron transfer from TEG to DTA, yielding aldehydes or ketones .
Kinetic Parameters (293.2–313.2 K):
Parameter | Value |
---|---|
Activation energy () | 45–60 kJ/mol |
Rate constant () | (at 298 K) |
Source: |
Reactions with Strong Oxidizers and Reductants
TEG reacts violently with strong oxidizers (e.g., peroxides, nitrates), producing toxic gases like CO and HO . Conversely, it generates flammable hydrogen gas when exposed to alkali metals or reducing agents :
Hazardous Incompatibilities:
Incompatible Agents | Observed Reactions |
---|---|
Strong oxidizers (e.g., HNO) | Explosive decomposition |
Alkali metals (e.g., Na, K) | Flammable H release |
Sources: |
Decomposition Pathways
Under extreme conditions (e.g., Li-O battery charging), TEG decomposes via radical intermediates. ESR studies detect carbon-centered radicals, indicating C–O bond cleavage .
Decomposition Products:
Functionalization via Transesterification
TEG undergoes enzymatic transesterification with methyl 3-mercaptopropionate (MP-SH) to produce thiol-terminated derivatives. CALB lipase catalyzes the reaction, achieving 88% yield of dithiol-TEG in 8 hours .
Synthetic Route:
Scientific Research Applications
Chemical Intermediates
TTEG serves as a versatile intermediate in the synthesis of various chemical compounds. Its ability to dissolve a wide range of substances enhances its utility in chemical reactions. For instance, it is used in the production of polyester resins and as a solvent in paints, inks, and varnishes .
Gas Dehydration
In the oil and gas industry, TTEG is employed to dehydrate natural gas. It effectively removes water vapor from gases, preventing pipeline freezing and other operational issues. The process involves contacting TTEG with natural gas to strip moisture, which is crucial for maintaining gas quality .
Heat Transfer Fluids
TTEG is also utilized as a heat transfer fluid due to its thermal stability and low freezing point. Its application in cooling systems ensures efficient heat management in industrial processes .
Biomedical Applications
Recent studies have explored the use of this compound derivatives in biomedical fields. For example, this compound diacrylate (TEGDA) has been investigated for its potential in fabricating smart hydrogels used for drug delivery and tissue engineering. These hydrogels can mimic biological environments, making them suitable for various medical applications .
Electrochemical Applications
This compound dimethyl ether (TEGDME), a derivative of TTEG, has been studied for its stability in lithium-air batteries. Research indicates that TEGDME can enhance the performance of oxygen electrodes by reducing solvent decomposition during battery operation . This property is critical for improving battery efficiency and lifespan.
Case Study 1: Gas Dehydration Efficiency
A study conducted on the efficiency of TTEG in dehydrating natural gas showed that it significantly reduced water content compared to traditional methods. The process involved recycling TTEG after moisture extraction, demonstrating economic viability alongside environmental benefits by minimizing waste .
Case Study 2: Biomedical Hydrogel Development
In a laboratory setting, researchers synthesized hydrogels using TEGDA derived from this compound for drug delivery systems. The hydrogels exhibited controlled release profiles for therapeutic agents, highlighting their potential for targeted treatments in cancer therapy .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Chemical Synthesis | Intermediate for polyester resins | Enhances product quality |
Gas Industry | Natural gas dehydration | Prevents pipeline freezing |
Heat Transfer | Cooling systems | Efficient thermal management |
Biomedical | Smart hydrogels | Mimics biological environments |
Research Findings | Description | Implications |
---|---|---|
Electrochemical Stability | Stability of TEGDME in batteries | Improved battery performance |
Drug Delivery | Controlled release from hydrogels | Potential for targeted cancer therapies |
Mechanism of Action
The mechanism of action of tetraethylene glycol involves its ability to act as a solvent and reactant in various chemical processes. It can form hydrogen bonds with other molecules, enhancing its solubility and reactivity . In enzyme-catalyzed reactions, this compound serves as a substrate for transesterification, producing functionalized derivatives .
Comparison with Similar Compounds
Comparison with Similar Ethylene Glycols
Structural and Physical Properties
Ethylene glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), and TTEG share a backbone of repeating ethylene oxide units but differ in chain length and molecular mass (Table 1).
Property | EG | DEG | TEG | TTEG |
---|---|---|---|---|
Molecular formula | C₂H₆O₂ | C₄H₁₀O₃ | C₆H₁₄O₄ | C₈H₁₈O₅ |
Molecular weight (g/mol) | 62.07 | 106.12 | 150.17 | 194.23 |
Boiling point (°C) | 197–198 | 245–247 | 285–287 | 314–330 |
Volatility | High | Moderate | Low | Very low |
Hygroscopicity | High | High | High | High |
Increasing chain length correlates with higher boiling points and lower volatility, as seen in TTEG’s superior thermal stability compared to EG and DEG . TTEG’s extended ether chain enhances hydrogen-bonding capacity, improving miscibility with polar solvents like water and ethanol .
Chemical Reactivity
- Hydroxyl Group Reactivity : TTEG’s terminal hydroxyl groups participate in esterification and etherification reactions. In glutathione (GSH) reactivity studies, TTEG exhibited 3.5× higher reactivity than its dimethacrylate derivative (TetraEGDMA), highlighting the critical role of free hydroxyl groups in toxicity pathways .
- Catalytic Activity: TTEG’s ability to form complexes with potassium iodide (KI) enhances iodide’s nucleophilicity in cyclic carbonate synthesis. This is attributed to hydrogen-bonding interactions between TTEG’s hydroxyl groups and epoxide substrates, a property less pronounced in shorter glycols like EG .
Thermodynamic and Kinetic Behavior
In evaporation studies, TTEG’s parameter A (related to ballistic heat transport) increases with molecular mass, reaching ~10 compared to ~1 for EG. This reduces evaporation rates in microdroplets, making TTEG preferable in non-volatile formulations .
Biological Activity
Tetraethylene glycol (TEG) is a polyether compound with the formula . It is recognized for its diverse applications in pharmaceuticals, materials science, and biochemistry. This article explores the biological activity of TEG, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
TEG is a viscous liquid at room temperature, characterized by its ether linkages which contribute to its solubility in water and organic solvents. Its structure consists of a linear chain of ethylene glycol units, which imparts unique physicochemical properties beneficial for biological applications.
1. Anti-Mycobacterial Activity
A significant study demonstrated that TEG can be utilized as a tethering agent in the synthesis of isatin dimers, which exhibited promising anti-mycobacterial activities against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The research indicated that these compounds could potentially overcome existing drug resistance mechanisms, suggesting a new avenue for tuberculosis treatment development .
2. Neuroprotective Effects
Another area of investigation involved a this compound derivative of benzothiazole aniline (BTA-EG4), which showed neuroprotective effects against amyloid-beta (Aβ) toxicity in vitro and in vivo. This compound was found to penetrate the blood-brain barrier effectively, enhance dendritic spine formation, and improve memory performance in animal models. The mechanism was linked to alterations in amyloid precursor protein (APP) processing and increased Ras signaling activity .
3. Cytotoxicity Studies
Research on the cytotoxic effects of TEG and its derivatives revealed that certain surfactants containing TEG could induce cell death at low concentrations. The study emphasized the importance of molecular structure on cytotoxicity, noting that variations in surfactant design could lead to significant differences in biological response .
Case Studies
The biological activities of TEG can be attributed to several mechanisms:
- Interaction with Cellular Targets : Compounds derived from TEG often interact with specific proteins or pathways within cells, modulating their functions.
- Structural Versatility : The ability to modify TEG derivatives allows for tailored interactions with biological systems, enhancing their therapeutic potential.
- Biocompatibility : TEG's physicochemical properties promote its use in formulations intended for biological applications due to its low toxicity and favorable solubility profiles.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the critical properties (e.g., temperature, pressure) of tetraethylene glycol, and what are common sources of error?
Critical properties are measured using pulse-heating techniques or gas chromatography (GC) under controlled conditions. For ethylene glycol homologs like this compound, discrepancies often arise from impurities or oligomer contamination. For example, GC analysis (e.g., KN-2409 system) quantifies impurities (5–3000 mg/kg range) using capillary columns and flame ionization detection . Errors may stem from incomplete purification or calibration drift. Cross-validate results with simulation studies (e.g., molecular dynamics) to resolve inconsistencies .
Q. What methodological criteria justify selecting this compound over PEG for drug delivery systems?
this compound offers superior biodegradability and hydrophilicity compared to larger PEG chains. Its smaller size enables easier drug release in vivo while maintaining stealth properties against immune recognition. For instance, conjugation with capecitabine’s lactone moiety preserves drug activity, as demonstrated via synthetic routes starting from D-ribose . Validate release kinetics using in vitro assays (e.g., dialysis membranes) and compare with PEG-based controls.
Q. How can researchers access reliable physicochemical data for this compound?
Use the NIST Chemistry WebBook (Standard Reference Database 69) for validated data on boiling points, densities, and solubility. Avoid unreliable sources like benchchem.com . For advanced properties (e.g., infinite dilution activity coefficients), refer to experimental studies using gas chromatography at 50–130°C or volumetric analyses of aqueous solutions .
Advanced Research Questions
Q. How do molecular dynamics simulations resolve contradictions in critical property data for this compound and its homologs?
Simulations reveal that tri- and tetraethylene glycols exhibit nearly identical critical temperatures and pressures due to similar chain flexibility and intermolecular interactions. Discrepancies in experimental data (e.g., pulse-heating vs. simulations) may arise from oligomerization during heating. Address this by comparing simulated phase diagrams with high-purity experimental samples .
Q. What role does this compound play in optimizing PCR amplification, and how does concentration affect efficiency?
this compound enhances DNA amplification by stabilizing polymerase activity and reducing nonspecific binding. In end-point or quantitative PCR, concentrations ≤20 vol% improve yield without inhibiting enzymes. For example, 10 vol% in washing buffers eliminates ethanol interference, streamlining elution . Optimize via gradient PCR trials with varying concentrations.
Q. How does this compound’s molecular structure influence its performance in absorption cooling systems?
In CH₃NH₂-LiSCN systems, this compound dimethyl ether’s flat vapor-liquid equilibrium curve (40–100 psia at 100°C) enables efficient heat transfer. Its ether linkages enhance solubility with polar refrigerants, while methyl groups reduce viscosity. Validate using Dühring plots and Raoult’s Law deviations .
Q. What synthetic strategies improve the stability of this compound-based hydrogels for controlled drug release?
Crosslink this compound diacrylate (TetEGDA) with acrylamide or methacrylate monomers via UV polymerization. Characterize swelling ratios and degradation rates using rheometry and HPLC. For sustained release, optimize crosslink density (e.g., 5–10 mol% TetEGDA) to balance mechanical strength and biodegradability .
Q. How can structure-property relationships predict this compound’s behavior in mixed-solvent systems?
Infinite dilution activity coefficients (e.g., for hydrocarbons in glycols) correlate with UNIFAC group parameters. For n-decane in this compound, experimental data (50–130°C) align with modified UNIFAC predictions, highlighting the role of ether oxygen-hydrocarbon interactions . Apply these models to design extraction or purification processes.
Q. What mechanisms underlie this compound’s efficacy as a linker in PROTAC molecules?
As a flexible, hydrophilic spacer, this compound promotes optimal distance between E3 ligase and target protein binders. Its biodegradability ensures intracellular cleavage post-delivery. Assess degradation efficiency via Western blotting and cellular viability assays .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with NIST databases and peer-reviewed simulations .
- Analytical Best Practices : Use GC with EPC modules for impurity profiling and DSC for thermal stability analysis .
- Ethical Compliance : Adhere to institutional guidelines for biochemical applications (e.g., PROTACs) .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
Record name | TETRAETHYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID9026922 | |
Record name | Tetraethylene glycol | |
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Molecular Weight |
194.23 g/mol | |
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Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
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Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
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Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
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Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
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Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
Record name | TETRAETHYLENE GLYCOL | |
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Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
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Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
112-60-7, 157299-02-0, 127821-00-5 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
Record name | TETRAETHYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9114 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRAETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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